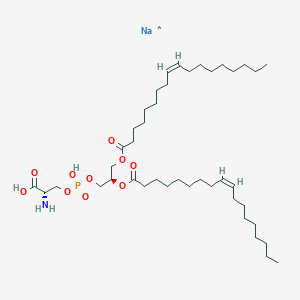
sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by its unique structure, which includes a phosphoryl group bonded to a serine derivative and two oleoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate typically involves multiple steps One common method starts with the preparation of the serine derivative, which is then reacted with oleic acid to form the oleoyloxy groups The phosphoryl group is introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate can undergo various chemical reactions, including:
Oxidation: The oleoyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphines.
Substitution: The serine derivative can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield phosphines.
Scientific Research Applications
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential role in cellular signaling and as a model compound for studying phospholipid interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially modulating their activity. The oleoyloxy groups may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium glycerophosphate: Used in medical applications as a source of phosphate.
Sodium cyclopentadienide: An organosodium compound used in organic synthesis.
Sodium tetraphenylborate: Used in analytical chemistry for the precipitation of potassium ions.
Uniqueness
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate is unique due to its combination of a serine derivative with oleoyloxy and phosphoryl groups. This unique structure imparts specific chemical and biological properties, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C42H78NNaO10P |
|---|---|
Molecular Weight |
811.0 g/mol |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/b19-17-,20-18-;/t38-,39+;/m1./s1 |
InChI Key |
BFELZCFBGSWOJS-YORIBCANSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















